3-Nitro-2-pyridyl disulfide
Description
Historical Context and Evolution of Pyridyl Disulfides in Organic Synthesis
The development of pyridyl disulfide reagents is rooted in the broader history of heterocyclic sulfenyl chemistry, which saw significant advancements in the mid to late 20th century. A pivotal moment in this field was the isolation of stable heterocyclic sulfenyl halides, with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) being a prime example. nih.gov This discovery was crucial as it provided chemists with a stable yet reactive intermediate. The stability of the 3-nitro-2-pyridinesulfenyl (Npys) group, coupled with its ability to act as a protecting group for thiols, amines, and alcohols, opened new avenues in organic synthesis. nih.gov
Historically, the formation of disulfide bonds often required harsh reaction conditions. The evolution towards using pyridyl disulfide reagents like 3-Nitro-2-pyridyl disulfide marked a significant step forward, offering milder and more selective methods for synthesis. researchgate.net The general principle involves a thiol-disulfide exchange reaction, where a thiol reacts with the pyridyl disulfide. rsc.org In this reaction, the 2-pyridinethione leaving group that is formed is stable and largely unreactive, which helps to drive the reaction to completion. rsc.org This fundamental reactivity has been exploited across a range of applications, from the synthesis of small molecules to complex biopolymers. rsc.orgacs.org The presence of the nitro group, as in this compound, further activates the disulfide bond, enhancing its reactivity and selectivity in these exchange reactions. evitachem.commdpi.com
Significance of this compound in Peptide and Protein Chemistry
The importance of this compound in peptide and protein chemistry is multifaceted, stemming from the utility of the 3-nitro-2-pyridinesulfenyl (Npys) group. This group serves a dual function: it acts as a stable protecting group for the thiol side chain of cysteine residues and as an activator for disulfide bond formation. nih.govnih.govcsic.es This dual capability is highly advantageous in the complex process of peptide synthesis.
The Npys group is stable under the acidic conditions often used in solid-phase peptide synthesis (SPPS), a common method for building peptide chains. semanticscholar.org Its primary significance, however, lies in its role in forming disulfide bridges, which are essential for stabilizing the three-dimensional structures of many peptides and proteins, thereby influencing their biological activity and resistance to degradation. nih.govresearchgate.net
This compound and its related sulfenyl derivatives facilitate the regioselective formation of intramolecular or intermolecular disulfide bonds. nih.gov This is achieved through a selective and rapid reaction with an unprotected thiol group, leading to a disulfide exchange. nih.gov The reaction proceeds efficiently under mild conditions, which is critical to avoid side reactions with other sensitive amino acid residues like methionine or tryptophan. evitachem.comnih.gov This high degree of selectivity has been instrumental in the successful synthesis of complex, disulfide-rich peptides, including hormones like oxytocin (B344502) and various toxins used as pharmacological probes. nih.govresearchgate.netrsc.org The compound enables the formation of a disulfide bond between two cysteine-containing peptide fragments, which can then facilitate an entropically favored intramolecular cyclization. researchgate.net
| Feature | Significance in Peptide/Protein Chemistry |
| Thiol Protection | The S-(3-nitro-2-pyridinesulfenyl) group protects cysteine residues during peptide synthesis. nih.govspringernature.com |
| Disulfide Bond Activation | The nitro group enhances the electrophilicity of the sulfur atom, facilitating selective reaction with thiols. evitachem.comnih.gov |
| Mild Reaction Conditions | Allows for disulfide bond formation without damaging sensitive amino acid residues. evitachem.comresearchgate.net |
| Regioselectivity | Enables the precise and controlled formation of specific disulfide bridges in peptides with multiple cysteine residues. nih.gov |
| High Efficiency | The thiol/disulfide exchange reaction proceeds with high yields. evitachem.comnih.gov |
Scope and Research Focus of this compound Investigations
Current research involving this compound continues to build upon its foundational applications while exploring new frontiers in chemical biology and materials science. A major area of focus is the development of novel and more efficient synthetic methodologies. For instance, researchers have developed solid-phase disulfide ligation methods using Npys chemistry to synthesize cyclic peptides with minimal purification steps. researchgate.netrsc.orgnih.gov This approach involves linking peptide fragments on a solid support, streamlining the synthesis of complex molecules like oxytocin. researchgate.netrsc.org
Another significant research direction is the enhancement of the reagent's properties for use in biological systems. This includes the design and synthesis of highly water-soluble versions of Npys reagents. nih.gov Such derivatives can efficiently form disulfide bonds in aqueous conditions, which is crucial for applications like native chemical ligation (NCL), a key technique for creating large synthetic proteins. nih.gov
The scope of research also extends to the creation of novel molecular constructs. The specific reactivity of pyridyl disulfides is being harnessed to create redox-responsive cyclic peptide-polymer conjugates. acs.org These materials can change their properties, such as self-assembling into nanotubes, in response to a reducing environment, opening up possibilities for drug delivery systems and smart materials. acs.org Furthermore, the Npys group is utilized for direct peptide-protein conjugation, allowing for the creation of well-defined bioconjugates for therapeutic or diagnostic purposes. semanticscholar.org Ongoing studies continue to explore the full potential of this compound and its derivatives in synthesizing complex bioactive molecules and functional materials. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(methyldisulfanyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S2/c1-11-12-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBMWFBWHJKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002828 | |
| Record name | 2-(Methyldisulfanyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82650-28-0 | |
| Record name | 3-Nitro-2-pyridyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082650280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methyldisulfanyl)-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitro 2 Pyridyl Disulfide and Its Derivatives
Classical and Evolving Synthetic Pathways to 3-Nitro-2-pyridyl Disulfide Precursors
The synthesis of this compound and its derivatives relies on the preparation of key precursors. These precursors are instrumental in the subsequent formation of the disulfide bond and the introduction of the 3-nitro-2-pyridylsulfenyl (Npys) group into various molecules, particularly peptides.
Synthesis of 3-Nitro-2-pyridinesulfenyl Chloride (Npys-Cl)
3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) is a foundational precursor and a stable heterocyclic sulfenyl halide. nih.gov It serves as the primary starting material for creating N-, O-, and S-Npys-protected amino acids. chemsrc.comscientificlabs.ie The Npys group is particularly valuable for protecting and activating cysteine in the synthesis of cyclic and asymmetrical disulfides. chemsrc.comscientificlabs.ie
Two efficient synthetic routes to Npys-Cl have been described. chemsrc.com While specific details of these novel routes are proprietary to the researchers, the general approach involves the chemical modification of 2-chloro-3-nitropyridine. chemsrc.com Npys-Cl is a solid that is soluble in dichloromethane (B109758) and should be stored at 2-8°C. sigmaaldrich.com It has a melting point of 205°C (with decomposition). chemsrc.comscientificlabs.iesigmaaldrich.com The stability of Npys-Cl has been studied in various solvents, which is a critical factor for its application in synthesis. scientificlabs.ie
Preparation of Methyl 3-Nitro-2-pyridinesulfenate (Npys-OMe)
Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) is another key precursor, readily synthesized from Npys-Cl. nih.gov The preparation involves a one-step reaction where Npys-Cl reacts with methanol (B129727) in the presence of a tertiary amine, such as triethylamine (B128534), under anhydrous conditions. clockss.org
In a typical procedure, Npys-Cl is added to a stirred mixture of equimolar amounts of methanol and triethylamine in methylene (B1212753) chloride at 0°C. clockss.org After an hour, the mixture is washed, and the solvent is removed. The resulting product is then purified by chromatography and crystallization. clockss.org This method has been shown to produce Npys-OMe with a yield of 78%. clockss.org Npys-OMe is a physicochemically stable and mildly oxidizable compound. nih.gov It is effective in forming intramolecular disulfide bonds from two free thiols under mildly acidic conditions, with a plausible mechanism involving the formation of an active disulfide via a five-membered ring interaction. nih.gov
Synthesis of Water-Soluble 3-Nitro-2-pyridinesulfenate Derivatives for Aqueous Media
To overcome the low water solubility of Npys-OMe and its derivatives, which necessitates the use of organic solvents, researchers have developed water-soluble versions. nih.gov This is particularly important for applications in peptide and protein chemistry, which are often conducted in aqueous buffers.
One strategy involves introducing an ionic sodium carboxylate group to the pyridine (B92270) ring or the methyl sulfenate moiety. For example, the methyl ester at the C-5 position of the pyridine ring of an Npys-OMe derivative can be hydrolyzed to the corresponding carboxylic acid. nih.gov This is achieved by treatment with potassium carbonate in a mixture of THF and water. nih.gov The resulting carboxylic acid is then converted to its monosodium salt, yielding a highly water-soluble Npys-sulfenate. nih.gov One such derivative, Npys-OPropNa, has demonstrated both high water solubility and a superior ability to form disulfide bonds compared to the original methyl sulfenate. nih.gov
Solid-Phase Synthesis of this compound Derivatives for Supported Applications
Solid-phase synthesis offers a streamlined approach for preparing disulfide-containing peptides by minimizing purification steps. rsc.orgnih.gov This methodology utilizes a resin-bound form of Npys-Cl. researchgate.net
The process begins with the loading of a benzyl-protected Npys derivative (Npys-Bn) onto a solid support, which is then converted to the resin-bound Npys-Cl through chlorosulfenylation. researchgate.net A peptide containing a tert-butyl (tBu) protected cysteine can then be loaded onto the resin. The Npys group mediates the displacement of the tBu protecting group, forming a disulfide linkage with the resin. researchgate.net Subsequent intramolecular amide bond formation yields the desired cyclic disulfide-containing peptide. rsc.orgresearchgate.net This solid-phase disulfide ligation (SPDSL) method has been successfully used to synthesize oxytocin (B344502). rsc.orgresearchgate.net
To improve the stability of the solid-supported reagent, a more stable surrogate for Npys-Cl, Npys-OPh(parafluoro), has been developed. researchgate.netntu.edu.sg This enhances the efficiency of the solid-phase methodology. ntu.edu.sg Furthermore, on-resin disulfide bond formation can be achieved using Npys-OMe, which allows for fully automated protocols. researchgate.netcolab.ws This on-resin approach, especially when using a solvent system with 0.4 M LiCl/DMF, minimizes the formation of peptide oligomers and yields crude peptides with complete disulfide bond patterns in high purity. researchgate.net
Chemo- and Regioselective Synthesis Strategies Employing this compound
The 3-nitro-2-pyridyl (Npys) group is instrumental in directing the chemo- and regioselective formation of disulfide bonds, a critical aspect in the synthesis of complex peptides with multiple disulfide bridges. nih.govcsic.es The Npys group acts as both a protecting group for cysteine's thiol functional group and as an activating group that facilitates selective disulfide bond formation. scientificlabs.ienih.gov
The reactivity of the Npys group allows for the selective and rapid formation of a disulfide bond with an unprotected thiol group under mild conditions. nih.gov This property is crucial for the regioselective formation of intra- or intermolecular disulfide bonds in peptides. nih.gov For instance, the Npys group has been used to regioselectively form disulfide bonds in the synthesis of multi-stranded polypeptides, such as homo- and heterotrimeric collagen model peptides. nih.gov
The selective nature of the Npys group is highlighted in its ability to react with thiols without causing side reactions with other oxidation-sensitive amino acid residues like methionine and tryptophan. nih.govnih.gov This chemoselectivity is a significant advantage over many other oxidation methods. csic.es By carefully controlling the reaction conditions, such as pH, it is possible to achieve high yields of the desired disulfide-linked product with minimal byproducts. thieme-connect.de
Fundamental Reaction Mechanisms Involving 3 Nitro 2 Pyridyl Disulfide
Thiol-Disulfide Exchange Mechanisms Initiated by 3-Nitro-2-pyridyl Disulfide
Thiol-disulfide exchange is a cornerstone of the reactivity of this compound. The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring significantly activates the disulfide bond, making it highly susceptible to reaction with thiol-containing molecules. evitachem.com
The primary mechanism of thiol-disulfide exchange is initiated by a nucleophilic attack. evitachem.com A deprotonated thiol group (a thiolate anion) acts as the nucleophile, attacking one of the electrophilic sulfur atoms of the this compound. evitachem.com This attack results in the cleavage of the original disulfide bond and the formation of a new, mixed disulfide intermediate. The other product of this initial reaction is the 3-nitro-2-mercaptopyridine anion, which is a very stable leaving group.
The reaction pathway proceeds as follows:
Activation: The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atoms in the disulfide bond. evitachem.com
Nucleophilic Attack: A thiolate ion (R-S⁻) attacks the disulfide, forming a transient, unstable intermediate.
Intermediate Formation: A mixed disulfide (R-S-S-Npys) is formed, along with the release of the 3-nitro-2-thiopyridone leaving group. nih.gov
Final Disulfide Formation: If the goal is to form a symmetrical disulfide (R-S-S-R), a second molecule of the starting thiol can react with the mixed disulfide intermediate. In peptide synthesis, this pathway is often used for site-directed disulfide bond formation, where the mixed disulfide on a cysteine residue reacts with another specific cysteine thiol within the same or another peptide chain. researchgate.netthieme-connect.de
This process is highly selective and proceeds under mild conditions, which is advantageous in complex syntheses like those for peptides, as it prevents unwanted side reactions with sensitive amino acid residues. evitachem.com
The kinetics of the disulfide interchange are significantly accelerated by the electronic properties of the 3-nitro-2-pyridyl group. The electron-withdrawing nitro group makes the disulfide bond more electrophilic and therefore more reactive towards nucleophiles compared to unsubstituted or less-activated disulfides. evitachem.commdpi.com
The reaction is thermodynamically driven by the formation of the stable 3-nitro-2-thiopyridone leaving group. thieme-connect.de The low pKa of the corresponding thiol (3-nitro-2-mercaptopyridine) makes it an excellent leaving group, pushing the reaction equilibrium towards the formation of the new disulfide product. thieme-connect.de Studies have shown that to enhance the rates of disulfide formation under acidic conditions (pH 3.5 to 6), the 3-nitro-2-pyridylsulfanyl (Npys) group is superior to the less substituted 2-pyridylsulfanyl (SPy) group, which requires a higher pH range of 5 to 7 for efficient reaction. thieme-connect.de
| Feature | Description | Reference |
| Driving Force | Formation of the stable 3-nitro-2-thiopyridone leaving group. | thieme-connect.de |
| Kinetic Enhancement | The electron-withdrawing nitro group increases the electrophilicity of the disulfide's sulfur atoms. | evitachem.com |
| Optimal pH Range | High reaction rates are achieved in a pH range of 3.5 to 6. | thieme-connect.de |
| Relative Reactivity | Faster reaction rates compared to less activated disulfides like 2-pyridylsulfanyl derivatives. | thieme-connect.de |
Nucleophilic Attack Pathways and Intermediates
Oxidative Disulfide Bond Formation Mechanisms Mediated by 3-Nitro-2-pyridyl Sulfenates
Beyond direct thiol-disulfide exchange, derivatives known as 3-nitro-2-pyridyl sulfenates have been developed as mild and efficient oxidizing agents for forming disulfide bonds directly from two free thiol groups. nih.govnih.gov
Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) is a prime example of a stable and mildly oxidative reagent used for this purpose. nih.govresearchgate.net The proposed mechanism involves the interaction of the sulfenate with one of the free thiols on a reduced peptide. nih.gov
A plausible reaction pathway is:
Initial Interaction: The sulfenate (Npys-OR) reacts with a first thiol group (Cys-SH) to form an activated mixed disulfide (Cys-S-S-Npys). nih.gov
Intramolecular Exchange: This active disulfide intermediate then undergoes a rapid intramolecular thiol-disulfide exchange with a second, nearby thiol group on the same peptide.
Cyclization and Release: This exchange forms the desired cyclic disulfide bond within the peptide and releases 3-nitropyridine-2(1H)-thione as a byproduct. nih.gov
This method is particularly valuable because it is mild enough to avoid the oxidation of sensitive amino acid residues such as methionine and tryptophan. nih.gov
Reaction conditions play a pivotal role in the success of sulfenate-mediated oxidations. The choice of solvent and pH can significantly impact reaction efficiency, solubility of reactants, and the prevention of side reactions.
pH: These oxidations are typically performed under mildly acidic conditions. nih.gov This helps to minimize side reactions and the disproportionation that can occur at higher pH levels. thieme-connect.de
Solvent: Early versions of these reagents had low water solubility, necessitating the use of organic solvents like acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF). nih.gov To address this, highly water-soluble Npys-sulfenates have been developed, enabling efficient disulfide bond formation in aqueous conditions, which is often preferable for biological molecules. nih.govnih.gov For on-resin synthesis, a solvent system of 0.4 M LiCl in DMF has been shown to be effective in minimizing the formation of undesirable peptide oligomers during intramolecular disulfide bond formation. researchgate.net
| Condition | Influence on Reaction | Reference |
| pH | Mildly acidic conditions (e.g., pH 3.5-6) are optimal to enhance reaction rates and minimize side reactions. | nih.govthieme-connect.de |
| Solvent | Traditionally required organic solvents (DMF, CH₃CN) due to low water solubility of reagents. | nih.gov |
| Solvent (Aqueous) | Newer, highly water-soluble Npys-sulfenates allow for efficient reactions in aqueous media. | nih.gov |
| Solvent (On-Resin) | Using 0.4 M LiCl/DMF can suppress the formation of peptide oligomers. | researchgate.net |
Sulfenate-Mediated Oxidation Pathways
Stability and Reactivity Profiles of 3-Nitro-2-pyridyl Thiol Protecting Groups
The 3-nitro-2-pyridylsulfenyl (Npys) group serves a dual purpose in peptide chemistry: it functions as both a stable protecting group for cysteine thiols and as an activator for subsequent disulfide bond formation. researchgate.netnih.govnih.gov
The stability of the Npys protecting group is highly dependent on the chemical environment, particularly the strategy used for solid-phase peptide synthesis (SPPS).
Boc/Bzl Strategy: The Npys group is generally stable under the standard conditions of Boc/benzyl-based SPPS, including treatment with strong acids like hydrogen fluoride (B91410) (HF). nih.gov
Fmoc Strategy: It has been found to be inadequate for the Fmoc strategy, which involves basic conditions for deprotection that the Npys group may not withstand sufficiently. nih.govgoogle.com
Acidolysis Conditions: While stable to "high" HF acidolysis, its stability does not extend to "low-high" HF conditions, where significant deprotection can occur. nih.gov
The reactivity of the Npys-protected thiol is its key feature. The group acts as an "active disulfide" that can selectively and rapidly react with an unprotected thiol to form a new disulfide bond. nih.gov This reactivity allows for the regioselective formation of specific intra- or intermolecular disulfide bridges, a critical step in synthesizing complex peptides and proteins with multiple disulfide bonds. researchgate.netnih.gov
| Synthesis Condition | Stability of Npys Group | Reference |
| Standard Boc/Bzl SPPS | Suitable / Stable | nih.gov |
| "High" HF Acidolysis | Stable | nih.gov |
| Fmoc SPPS | Inadequate / Unstable | nih.gov |
| "Low-High" HF Acidolysis | Unstable (significant deprotection) | nih.gov |
| Basic Conditions | Not sufficiently stable | google.com |
Applications in Peptide and Protein Chemistry: Advanced Synthesis and Modification
Protecting Group Strategy in Peptide Synthesis
The strategic use of protecting groups is fundamental to successful peptide synthesis, preventing unwanted side reactions at various functional groups on the amino acid building blocks. The 3-nitro-2-pyridinesulfenyl (Npys) group has emerged as a versatile player in this context, offering specific advantages for the protection of cysteine and other functionalities.
Use of the 3-Nitro-2-pyridinesulfenyl (Npys) Group for Cysteine Thiol Protection
The thiol group of cysteine is highly reactive and requires robust protection during peptide synthesis to prevent side reactions such as oxidation. The 3-nitro-2-pyridinesulfenyl (Npys) group serves as an effective protecting group for cysteine's thiol function. nih.govoup.comcapes.gov.br The Npys group is introduced by reacting a cysteine-containing peptide with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). nih.gov This protection is stable under various conditions commonly used in peptide synthesis. oup.com
A key feature of the Npys group is its dual role; it not only protects the thiol but also activates it for subsequent disulfide bond formation. oup.comnih.gov The Npys-protected cysteine can selectively react with a free thiol group from another cysteine residue to form a disulfide bond, making it a valuable tool for creating specific linkages within or between peptide chains. oup.com The removal of the Npys group can be achieved under mild conditions using reducing agents like aliphatic thiols (e.g., 3-mercaptoacetic acid) or tri-n-butylphosphine in the presence of water. oup.comresearchgate.net
Compatibility with Orthogonal Protecting Group Strategies (e.g., Boc, Fmoc)
Orthogonal protection strategies are crucial in complex peptide synthesis, allowing for the selective deprotection of one type of protecting group without affecting others. The compatibility of the Npys group with the two major solid-phase peptide synthesis (SPPS) strategies, Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), has been a subject of detailed investigation.
The Npys group is generally considered suitable for the Boc/benzyl synthesis strategy. nih.gov It is resistant to the acidic conditions, such as trifluoroacetic acid (TFA) and even strong acids like hydrogen fluoride (B91410) (HF), used to deprotect the Boc group and cleave the peptide from the resin. nih.govoup.com
However, the Npys group's compatibility with the Fmoc strategy is limited. nih.gov It has been shown to be unstable to the basic conditions, specifically the piperidine (B6355638) treatment used for Fmoc group removal, with significant decomposition observed. rsc.org Due to this instability, if the Npys group is to be used in an Fmoc-based synthesis, the Cys(Npys) residue is typically introduced at the N-terminus of the peptide using Boc-Cys(Npys)-OH to avoid repeated exposure to piperidine. sigmaaldrich.com
| Protecting Group Strategy | Npys Group Compatibility | Key Considerations |
|---|---|---|
| Boc/Benzyl | Compatible | Stable to acidic deprotection conditions (TFA, HF). nih.govoup.com |
| Fmoc/tBu | Limited Compatibility | Unstable to piperidine used for Fmoc removal. nih.govrsc.org Cys(Npys) is often introduced at the N-terminus to avoid repeated base exposure. sigmaaldrich.com |
Protection of Other Functional Groups (e.g., Amines, Alcohols) in Peptide Systems
Beyond its primary role in cysteine protection, the 3-nitro-2-pyridinesulfenyl (Npys) group has also been utilized to protect other nucleophilic functional groups present in amino acid side chains, such as amines and alcohols. nih.govnih.govresearchgate.net The Npys group can be introduced onto the side-chain functional groups of amino acids like serine, threonine, hydroxyproline, tyrosine, and the epsilon-amino group of lysine. nih.gov
Deprotection of these Npys-protected amines and alcohols can be achieved mildly through thiolysis using reagents like 2-mercaptopyridine. nih.gov This offers a potential pathway for a unified deprotection scheme where multiple functional groups, all protected by Npys, can be deprotected simultaneously under specific thiolytic conditions. nih.gov
Directed Disulfide Bond Formation in Peptides
Disulfide bonds are critical for stabilizing the three-dimensional structures of many peptides and proteins, which is often essential for their biological activity. 3-Nitro-2-pyridyl disulfide and the Npys group are highly effective reagents for directing the formation of these crucial linkages in a controlled and regioselective manner.
Intramolecular Disulfide Cyclization in Peptide Synthesis
The formation of intramolecular disulfide bonds is a key step in the synthesis of cyclic peptides. The Npys group is particularly well-suited for this purpose as it acts as both a protecting group and an activating group. nih.gov A cysteine residue protected with the Npys group, Cys(Npys), can be selectively reacted with another free thiol group within the same peptide chain to form a cyclic disulfide peptide. nih.govthieme-connect.de This reaction is efficient and proceeds under mild conditions, often in a single step, minimizing the formation of undesirable polymeric side products. researchgate.net The driving force for this reaction is the formation of the stable byproduct, 3-nitropyridine-2(1H)-thione. nih.gov
A prominent example of the application of Npys-mediated cyclization is the synthesis of oxytocin (B344502), a nonapeptide hormone containing a single intramolecular disulfide bond. nih.govjst.go.jp Several synthetic strategies for oxytocin have successfully employed the Npys group to facilitate the crucial disulfide bridge formation.
In one approach, a linear precursor of oxytocin containing one Cys(Npys) residue and one free Cys residue is synthesized. nih.gov The intramolecular cyclization is then induced, leading to the formation of the disulfide bond and the release of 3-nitro-2-thiopyridone. nih.gov This method has been shown to produce oxytocin in high yields with minimal oligomer formation. nih.gov
Researchers have also developed solid-phase methods for oxytocin synthesis utilizing Npys chemistry. nih.govjst.go.jpresearchgate.net For instance, methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) has been used as an efficient oxidizing agent to form the disulfide bond in the linear oxytocin precursor, both in solution and on a solid support, with excellent results. nih.gov One-pot solid-phase synthesis strategies have also been established, where peptide elongation, Npys activation, disulfide ligation, and cyclization are performed sequentially on the resin, streamlining the synthesis of oxytocin. jst.go.jpnih.gov
| Peptide | Npys-based Reagent/Method | Key Finding/Yield | Reference |
|---|---|---|---|
| Oxytocin | Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) | Produces cyclic oxytocin from its linear form in 92% yield with minimal oligomer formation. | nih.gov |
| Oxytocin | One-pot disulfide-driven synthesis on solid phase | Isolated yield of 28% over 13 steps. | jst.go.jpnih.gov |
| α-human Atrial Natriuretic Peptide | Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) | Successfully synthesized with no detected side reactions of Met or Trp residues. | nih.gov |
| α-conotoxin ImI | Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) | Successfully synthesized with no detected side reactions of Met or Trp residues. | nih.gov |
Regioselective Formation of Multiple Disulfide Bonds in Complex Peptides (e.g., Conotoxins)
The synthesis of peptides containing multiple cysteine residues, such as conotoxins, presents a significant challenge due to the potential for mispaired disulfide bond formation, which can lead to a mixture of isomers. rsc.org Strategies for regioselective, or site-specific, disulfide bond formation are therefore essential to ensure the correct three-dimensional structure and biological activity. rsc.orgresearchgate.net The 3-nitro-2-pyridinesulfenyl (Npys) group is a key component in orthogonal protection schemes designed to achieve this controlled synthesis. nih.gov
Orthogonal protection involves using a set of thiol-protecting groups that can be removed under different, specific conditions without affecting the others. rsc.orgresearchgate.netrsc.org For peptides with two or three disulfide bonds, a combination of protecting groups like trityl (Trt), acetamidomethyl (Acm), tert-butyl (tBu), and 3-nitro-2-pyridinesulfenyl (Npys) is often employed. nih.govrsc.orgspringernature.com The Npys group is particularly useful because it is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave other groups like Trt, but it can be selectively activated to react with a free thiol. nih.govnih.gov
A typical strategy for a peptide with two required disulfide bonds might involve protecting two cysteine residues with Trt and two with Acm. rsc.org After synthesis and initial deprotection, the Trt groups are removed, leaving two free thiols that can be oxidized to form the first disulfide bond. The Acm groups remain intact during this process. Subsequently, the Acm groups are removed under different conditions (e.g., iodine oxidation) to form the second disulfide bridge. rsc.org
The Npys group offers a more direct route. A cysteine residue protected as Cys(Npys) acts as an "activated" disulfide. nih.govnih.gov It will selectively and rapidly react with a free thiol group, generated by the removal of a different protecting group, to form a specific disulfide bond. nih.gov This reactivity allows for the directed formation of disulfide bridges. For instance, in the synthesis of bicyclic α-conotoxin ImI, researchers have successfully utilized the mild oxidative properties of methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) to form the disulfide bond regioselectively, without causing side reactions on sensitive amino acid residues like methionine or tryptophan. nih.govnih.gov This highlights the chemoselectivity of Npys-based reagents in the synthesis of complex, disulfide-rich peptides. nih.gov
Table 1: Orthogonal Thiol-Protecting Groups Used with Npys Chemistry
| Protecting Group | Abbreviation | Cleavage/Reaction Condition for Disulfide Formation | Orthogonal To |
| 3-Nitro-2-pyridinesulfenyl | Npys | Reaction with a free thiol (thiol-disulfide exchange) | Trt, Acm, tBu |
| Trityl | Trt | Mild acid (e.g., TFA), leaves Acm intact | Npys, Acm |
| Acetamidomethyl | Acm | Iodine (I2), Thallium(III) trifluoroacetate | Npys, Trt |
| tert-Butyl | tBu | Strong acid (e.g., HF) or specific reagents like DTNP | Npys, Acm, Trt |
Intermolecular Disulfide Ligation for Peptide Dimerization and Conjugation
The formation of intermolecular disulfide bonds is crucial for creating peptide dimers or for conjugating peptides to other molecules. The 3-nitro-2-pyridinesulfenyl (Npys) group facilitates this process through highly efficient and selective thiol-disulfide exchange reactions. nih.govnih.gov By activating a cysteine residue on one peptide with the Npys group, it can be made to react specifically with a free thiol on a second peptide, resulting in a heterodimer linked by a disulfide bridge. nih.gov
This strategy has been successfully applied to synthesize dimers of biologically active peptides. For example, researchers synthesized an antiparallel dimer of alpha-human atrial natriuretic peptide (α-hANP) by combining Npys-mediated disulfide bond formation with iodine oxidation. nih.govresearchgate.net The Npys methodology provides a controlled way to link two distinct peptide chains, which is often difficult to achieve through simple air oxidation of free thiols that can lead to a mixture of homodimers and heterodimers.
The Npys group's utility extends to the conjugation of peptides with different properties, such as linking a hydrophobic molecule to a hydrophilic peptide. nih.govresearchgate.net This is achieved using methodologies like one-pot solid-phase disulfide ligation (SPDSL), which simplifies the synthesis and purification of such conjugates. nih.govresearchgate.net
Solid-Phase Disulfide Ligation (SPDSL) is an efficient method for creating asymmetric disulfide bonds between two different thiol-containing molecules, such as two distinct peptides or a peptide and a small molecule. nih.govresearchgate.net This technique often utilizes a resin functionalized with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). nih.govresearchgate.netacs.org
The general SPDSL protocol involves two main steps: rsc.org
Loading: The first peptide or molecule, containing a protected thiol (e.g., Cys(t-Bu)), is loaded onto the Npys-Cl resin. The Npys group displaces the t-Bu protecting group, forming an activated disulfide bond with the resin. The resin can then be washed to remove excess reagents. researchgate.net
Ligation: The second thiol-containing component is added to the resin. A rapid and selective disulfide exchange reaction occurs, where the free thiol of the second component attacks the resin-bound disulfide. This releases the desired disulfide-linked heterodimer into the solution, while the thiopyridone by-product remains on the solid support. rsc.org
This method minimizes purification steps since unreacted materials and by-products are easily separated by filtration. researchgate.netrsc.org The SPDSL strategy has been instrumental in developing "disulfide-driven cyclic peptide synthesis" (DdCPS), where an intermolecular disulfide bond is first formed on the solid phase to bring the two ends of a linear precursor into proximity, thereby facilitating a subsequent intramolecular cyclization. nih.govacs.orgrsc.org While the Npys-Cl resin is effective, its instability has led to the development of more stable alternatives, such as the Npys-OPh(pF) resin, which shows similar reactivity but greater stability. rsc.org
Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) has been identified as a stable and mildly oxidative reagent that efficiently forms intramolecular disulfide bonds from two free thiols in a linear peptide precursor. nih.govnih.gov This reaction proceeds under mildly acidic conditions and at relatively high peptide concentrations with minimal formation of undesired oligomers. nih.govnih.gov The proposed mechanism involves the formation of an active disulfide intermediate with one thiol, which then readily undergoes an intramolecular disulfide exchange with the second thiol to yield the cyclized peptide and 3-nitropyridine-2(1H)-thione. nih.gov This method has been successfully used for the high-yield synthesis of peptides like oxytocin (92% yield) and α-human atrial natriuretic peptide. nih.gov
Furthermore, a "disulfide-driven cyclic peptide synthesis" (DdCPS) has been developed, which is a one-pot, solid-phase strategy. jst.go.jpnih.gov In this approach, all reactions, from peptide chain elongation to disulfide ligation and final cyclization, are performed on the solid support. For example, the synthesis of oxytocin was achieved in a one-pot procedure over 13 steps with a final isolated yield of 28%. jst.go.jpnih.gov This process involved:
Standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS).
On-resin sulfenylation of a cysteine side chain to create a Cys(Npys) residue.
Disulfide ligation with a second peptide fragment.
Intramolecular amide bond formation.
Cleavage from the resin and final deprotection. jst.go.jp
These one-pot methodologies demonstrate the versatility of Npys chemistry in simplifying the synthesis of complex cyclic peptides. acs.orgjst.go.jpnih.gov
Table 2: Examples of Peptides Synthesized Using Npys-Based One-Pot Methodologies
| Peptide | Synthetic Strategy | Key Npys Reagent | Yield | Reference |
| Oxytocin | Solution-phase cyclization | Npys-OMe | 92% | nih.gov |
| Oxytocin | Solid-phase disulfide-driven cyclization (DdCPS) | Npys-OPh(pF) / Cys(Npys) | 28% (over 13 steps) | rsc.orgjst.go.jp |
| Adrenomedullin | One-pot NCL and sulfenate-mediated oxidation | Water-soluble Npy-sulfenate | Not specified | nih.gov |
| α-Conotoxin ImI | Solution-phase cyclization | Npys-OMe | Not specified | nih.govnih.gov |
| Human Endothelin-2 | Disulfide-driven cyclic peptide synthesis (DdCPS) | Npys-Cl resin | 2.2% | acs.orgnih.gov |
Solid-Phase Disulfide Ligation (SPDSL) Protocols
Bioconjugation and Chemoselective Protein Modification
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule like a protein or peptide. Chemoselective modification, the ability to target a specific functional group in the presence of many others, is paramount for creating well-defined and functional bioconjugates. nih.govmdpi.com The unique reactivity of the 3-nitro-2-pyridinesulfenyl (Npys) group makes it an excellent tool for the site-selective modification of proteins and the conjugation of peptides to other biomolecules via disulfide linkages. nih.gov
Site-Selective Protein Modification via Disulfide Linkages
The 3-nitro-2-pyridinesulfenyl group enables the site-selective modification of proteins by targeting cysteine residues. nih.gov A peptide or other molecule can be "activated" by introducing an Npys group onto a cysteine residue, forming a Cys(Npys) derivative. This activated molecule can then react selectively with a free sulfhydryl group on the surface of a target protein under mild conditions. nih.gov
This strategy offers several advantages:
Stability: The S-Npys bond is stable during the acidic treatments common in solid-phase peptide synthesis, allowing for the preparation of Npys-activated peptides. nih.gov
Reactivity: The activated disulfide is highly susceptible to nucleophilic attack by a thiol group, facilitating the conjugation reaction under gentle, biocompatible conditions. nih.gov
Selectivity: The reaction is highly selective for free cysteine residues on the protein, which are often less abundant than other reactive groups like amines, allowing for precise, site-directed modification. rsc.org
The progress of the conjugation can be monitored spectrophotometrically by measuring the amount of the released by-product, 3-nitro-2-thiopyridone. nih.gov The resulting disulfide linkage between the peptide and the protein is stable, but can be cleaved by reducing agents if desired, allowing for the release of the conjugated molecule. nih.gov
Conjugation of Peptides to Proteins and Other Biomolecules
The Npys activation strategy is broadly applicable for conjugating peptides to a variety of biomolecules, including large proteins, sugars, and peptide nucleic acids (PNA). nih.govnih.govoup.com This method provides a controlled way to create well-defined bioconjugates with specific stoichiometries. nih.gov
A key example is the conjugation of a peptide to a carrier protein like bovine serum albumin (BSA). nih.gov A peptide containing a Cys(Npys) residue is synthesized and then incubated with the protein, which has been functionalized to present a free mercapto group. The thiol-disulfide exchange proceeds smoothly, linking the peptide to the protein. nih.gov This approach has also been used to create disulfide-linked peptide-sugar conjugates and to attach cell-penetrating peptides to PNA oligomers to improve their cellular uptake. nih.govoup.com The solid-phase disulfide ligation (SPDSL) method, using an Npys-functionalized resin, is particularly effective for producing these conjugates with minimal purification required. nih.govresearchgate.netrsc.org
Development of Bioconjugation Reagents Based on this compound
The this compound scaffold has been instrumental in the advancement of peptide and protein chemistry, primarily through the development of reagents centered around the 3-nitro-2-pyridinesulfenyl (Npys) group. nih.govresearchgate.net This group serves a dual function: it acts as a stable protecting group for the thiol function of cysteine residues during peptide synthesis and as an activating group that facilitates selective disulfide bond formation through thiol-disulfide exchange. nih.govnih.govbohrium.com The electron-withdrawing nitro group on the pyridine (B92270) ring enhances the reactivity of the disulfide bond, making it highly susceptible to nucleophilic attack by a free thiol under mild conditions. This unique reactivity has led to the design of various bioconjugation reagents for creating complex peptide structures and peptide-protein conjugates. researchgate.netnih.gov
The foundational reagent, 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl), was one of the first stable heterocyclic sulfenyl halides to be isolated and has been widely applied in peptide chemistry. nih.gov It is used to introduce the Npys group onto a cysteine residue, forming an S-Npys activated intermediate. This activated peptide can then react with another free thiol-containing molecule (like a peptide or protein) to form a new disulfide bond, releasing 3-nitro-2-thiopyridone, the amount of which can be measured spectrophotometrically to quantify the extent of the conjugation. nih.gov The S-Npys bond is notably stable to the acidic conditions often used in solid-phase peptide synthesis (SPPS), yet it is sufficiently labile to react with nucleophiles under mild aqueous conditions, which is ideal for bioconjugation. nih.gov
To streamline the synthesis of disulfide-containing peptides and minimize purification steps, researchers have developed solid-phase Npys reagents. researchgate.net In one such method, a resin-bound Npys-Cl is utilized. A peptide containing a protected cysteine, such as Cys(tBu), can be loaded onto this resin via Npys-mediated displacement of the protecting group. researchgate.net Subsequent cleavage and intramolecular amide bond formation can then efficiently yield cyclic disulfide-containing peptides, as demonstrated in the synthesis of oxytocin. researchgate.net To improve upon the stability of the activating group, related platforms have been developed, such as replacing the Npys-Cl group with a more stable Npys-OPh(parafluoro) group. researchgate.net
A significant advancement in this area is the development of highly water-soluble 3-nitro-2-pyridine sulfenate reagents, such as methyl 3-nitro-2-pyridinesulfenate (Npys-OMe). nih.gov These reagents are physicochemically stable and act as mild oxidizing agents that efficiently form intramolecular disulfide bonds from two free thiols in a peptide under mildly acidic aqueous conditions. nih.gov This approach is particularly valuable as it avoids side reactions with oxidation-sensitive residues like tryptophan and methionine. nih.gov The utility of this water-soluble reagent has been showcased in the one-pot synthesis of complex peptides like adrenomedullin, a 52-amino acid peptide, by facilitating disulfide bond formation after native chemical ligation. researchgate.netnih.govnih.gov
The table below summarizes the key characteristics of various bioconjugation reagents developed based on the this compound structure.
| Reagent Type | Example Reagent | Key Characteristics | Primary Application | References |
| Sulfenyl Halide | 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) | Foundational reagent; introduces the Npys activating group. | Activation of cysteine thiols for disulfide bond formation. | nih.gov |
| Activated Peptide | Boc-Cys(Npys)-OH | Stable during acid-based solid-phase peptide synthesis; reactive towards nucleophiles. | Controlled conjugation of peptides to proteins. | nih.gov |
| Solid-Phase Reagent | Resin-bound Npys-Cl | Enables streamlined, solid-phase synthesis and ligation. | Solid-phase synthesis of cyclic disulfide peptides (e.g., oxytocin). | researchgate.net |
| Water-Soluble Sulfenate | Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) | Highly water-soluble; mild oxidizing agent; compatible with aqueous conditions. | One-pot intramolecular disulfide bond formation in peptides. | nih.govnih.gov |
The practical application of these reagents is evident in the successful synthesis and modification of various biologically active peptides and proteins.
| Product | Npys Reagent Used | Significance of Synthesis | References |
| Oxytocin | Solid-supported Npys-Cl | Efficient synthesis of a cyclic nonapeptide via solid-phase disulfide ligation. | researchgate.net |
| Adrenomedullin | Water-soluble Npy-sulfenate | One-pot synthesis of a 52-residue peptide containing an intramolecular disulfide bond. | researchgate.netnih.govnih.gov |
| Peptide-Protein Conjugates | Npys-cysteinylpeptide | Controlled attachment of a peptide to a protein (e.g., Bovine Serum Albumin) via a disulfide linkage. | nih.gov |
The continued development of reagents based on this compound provides versatile and efficient tools for advanced peptide synthesis, enabling the creation of complex disulfide-linked structures for a wide range of applications in chemical biology and medicinal chemistry. researchgate.netnih.gov
Advanced Research Applications and Methodological Advancements
Applications in Designing Redox-Responsive Polymeric Materials and Chemical Probes
The significant difference in redox potential between the extracellular and intracellular environments provides a powerful stimulus for targeted drug delivery and diagnostic systems. The intracellular concentration of glutathione (B108866) (GSH), a key cellular reducing agent, is approximately 2–10 mM, which is orders of magnitude higher than the extracellular concentration (around 2–20 μM). mdpi.com This differential has been widely exploited in the design of redox-responsive materials, where pyridyl disulfide moieties serve as key building blocks. rsc.org
Polymers containing pyridyl disulfide units are designed to be stable in the low-GSH extracellular space but to disassemble or release their payload upon entering the high-GSH environment of a cell, particularly a cancer cell where GSH levels can be even more elevated. mdpi.comrsc.org 3-Nitro-2-pyridyl disulfide and its derivatives are incorporated into various polymeric architectures, including micelles, hydrogels, and nanogels, through different synthetic strategies. rsc.orgnih.gov For instance, pyridyl disulfide derivatives have been successfully used as monomers in controlled/living radical polymerization (CFRP) to produce well-defined disulfide-containing polymers. jsta.cl These polymers can form redox-responsive hydrogels through efficient thiol-disulfide exchange reactions, creating scaffolds that degrade and release encapsulated proteins "on-demand" in the presence of reducing agents like dithiothreitol (B142953) (DTT) or GSH. acs.org
Beyond polymeric materials, the reactivity of related structures has been harnessed to create highly specific chemical probes. Research has shown that a nitro-substituted dithio compound can undergo a specific cyclization reaction in the presence of hydrogen polysulfides (H₂Sₙ, n > 1), a reactive sulfur species with emerging signaling roles. acs.org This reaction was leveraged to design fluorescent probes where the nitro-substitution proved most effective for the desired reactivity, enabling the selective detection of H₂Sₙ over other biological thiols. acs.org This highlights the importance of the nitro group in fine-tuning the reactivity of the disulfide bond for specific molecular recognition tasks.
| Redox-Responsive System | Disulfide Source/Monomer | Polymer Architecture | Triggering Agent | Application | Reference |
|---|---|---|---|---|---|
| Polymeric Micelles | Pyridylsulfide (PDS) | Amphiphilic block copolymers | Glutathione (GSH) | Drug Delivery | nih.gov |
| Polymeric Micelles | Pyridyl disulfide methyl acrylate | Diblock copolymers | Glutathione (GSH) | Drug Delivery | mdpi.com |
| Hydrogels | Pyridyl disulfide-terminated PEG | Crosslinked network with tetra-arm PEG-thiol | DTT, Glutathione (GSH) | On-demand release of biomacromolecules | acs.org |
| Fluorescent Probes | Nitro-substituted benzodithiolone precursor | Small molecule probe | Hydrogen Polysulfides (H₂Sₙ) | Bioimaging and detection of RSS | acs.org |
Integration with Native Chemical Ligation (NCL) for Complex Peptide Synthesis
Native Chemical Ligation (NCL) is a cornerstone of modern peptide and protein chemistry, enabling the synthesis of large proteins by joining unprotected peptide segments. google.comucl.ac.uk The standard NCL reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. google.comucl.ac.uk Advanced methodologies have sought to integrate subsequent modifications, such as disulfide bond formation, into a streamlined, one-pot process.
Another related advanced strategy is the 3-nitro-2-pyridinesulfenyl (Npys)-mediated solid-phase disulfide ligation (SPDSL). researchgate.netrsc.org In this method, a Cys-containing peptide is loaded onto a resin functionalized with the Npys group. A second thiol-containing fragment is then added, leading to the formation of an asymmetric disulfide bond on the solid support. researchgate.net This on-resin disulfide formation can be followed by an intramolecular amide bond formation to yield complex cyclic peptides, such as oxytocin (B344502), with minimal purification steps required. rsc.org
| Methodology | Key Reagent/System | Process Description | Key Advantage | Example Product | Reference |
|---|---|---|---|---|---|
| NCL-Disulfide Formation | Water-soluble 3-nitro-2-pyridinesulfenate | NCL reaction followed by in-situ oxidation with Npy-sulfenate to form a disulfide bond. | Efficient one-pot synthesis of cyclic peptides. | Adrenomedullin | nih.gov |
| Solid-Phase Disulfide Ligation (SPDSL) | 3-nitro-2-pyridinesulfenyl (Npys) functionalized resin | On-resin formation of a disulfide bond between two peptide fragments, followed by cyclization. | Synthesis of cyclic peptides with minimal purification. | Oxytocin | rsc.org |
Role in the Synthesis of Specialty Chemicals and Modified Biomolecules for Research
The 3-nitro-2-pyridinesulfenyl (Npys) group, derived from its disulfide or sulfenyl chloride precursor, is a versatile tool for creating specialty chemicals and precisely modified biomolecules for research applications. nih.gov Its primary utility stems from its dual function: it serves as a stable protecting group for thiol groups (e.g., in cysteine) while also acting as an "activator" for disulfide bond formation. nih.govsigmaaldrich.com
The Npys group is stable under acidic conditions commonly used in peptide synthesis but can be selectively cleaved to form a disulfide bond upon reaction with another free thiol. nih.gov This property is instrumental in the regioselective formation of both intramolecular and intermolecular disulfide bonds, which is crucial for synthesizing peptides with multiple, defined disulfide bridges. nih.gov Reagents like 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) are used as starting materials to prepare Npys-protected amino acids, which are valuable building blocks for the synthesis of complex peptides and unsymmetrical disulfides. sigmaaldrich.com For example, Npys-Cl has been used to facilitate disulfide bond formation under mild conditions, enhancing the efficiency of synthesizing disulfide-rich peptides.
The reactivity of pyridyl disulfides extends to the modification of larger biomolecules for various research purposes. Proteins can be activated with sulfhydryl-reactive groups like pyridyl disulfide to facilitate their immobilization onto surfaces, such as hydrogels, for applications in biomaterials science and cell biology. utoronto.ca Furthermore, reagents like methyl this compound can be used to introduce thiomethyl groups onto the sulfhydryl residues of proteins. springernature.com This specific modification allows for the simultaneous spectrophotometric titration of the sulfhydryl groups, providing a valuable analytical method for protein characterization. springernature.com The general principle is also seen with related crosslinkers like SPDP, which introduce pyridyldisulfide groups onto biomolecules, enabling their conjugation to other molecules (e.g., antibodies, enzymes) through stable disulfide linkages. thermofisher.com
| Application | Npys/Pyridyl Disulfide Role | Description | Resulting Product/Use | Reference |
|---|---|---|---|---|
| Peptide Synthesis | Protecting/Activating Group | Protects cysteine thiols during synthesis and activates the site for selective disulfide bond formation. | Cyclic peptides, unsymmetrical disulfides, disulfide-rich peptides. | nih.govsigmaaldrich.com |
| Specialty Chemical Synthesis | Starting Material | Used to synthesize Npys-protected amino acids. | Specialized building blocks for peptide chemistry. | sigmaaldrich.com |
| Biomolecule Immobilization | Activating Group | Activates proteins for covalent attachment to sulfhydryl-functionalized hydrogels. | Bioactive materials for cell adhesion studies. | utoronto.ca |
| Protein Analysis | Modifying Reagent | Introduces a thiomethyl group at sulfhydryl residues via disulfide exchange. | Spectrophotometric quantification of protein thiols. | springernature.com |
| Bioconjugation | Crosslinking Agent | Introduces pyridyldisulfide groups onto proteins for subsequent linkage to thiolated molecules. | Antibody-enzyme conjugates, labeled biomolecules. | thermofisher.com |
Analytical and Characterization Techniques in Research Studies
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are fundamental in determining the molecular structure of 3-Nitro-2-pyridyl disulfide and related compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's chemical environment and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of pyridyl disulfide derivatives. For a related compound, 2,2′-disulfanodiylbis(6-methyl-3-nitropyridine), ¹H and ¹³C NMR studies were instrumental in confirming the structure, which consists of two identical fragments of pyridine (B92270) rings substituted with methyl and nitro groups, linked by a C-S-S-C disulfide bridge. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups within a molecule. In studies of a methyl-nitro-pyridine-disulfide derivative, IR and Raman spectra were used to identify the vibrational characteristics of the disulfide bridge. researchgate.net For a similar compound, 3,3'-Dinitro-2,2'-bipyridyl, characteristic IR peaks for the nitro group are observed around 1530 cm⁻¹ (asymmetric NO₂) and 1345 cm⁻¹ (symmetric NO₂).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 3-nitro-2-pyridinethiol, a related compound, the maximum absorbance (λmax) in water is observed at 310 nm. guidechem.com The UV-Vis spectra of various pyridyl disulfide compounds have been analyzed to understand their optical properties. researchgate.netresearchgate.net
Table 1: Spectroscopic Data for Related Pyridyl Disulfides
| Technique | Compound | Key Observations | Reference |
| NMR | 2,2′-disulfanodiylbis(6-methyl-3-nitropyridine) | Confirmed the C-S-S-C disulfide bridge linking two identical substituted pyridine rings. | researchgate.net |
| IR | 3,3'-Dinitro-2,2'-bipyridyl | Asymmetric NO₂ stretch at ~1530 cm⁻¹, Symmetric NO₂ stretch at ~1345 cm⁻¹. | |
| IR | methyl-nitro-pyridine-disulfide derivative | Identified vibrational modes of the disulfide bridge. | researchgate.net |
| UV-Vis | 3-nitro-2-pyridinethiol | λmax at 310 nm in H₂O. | guidechem.com |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for these purposes.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to monitor the progress of reactions involving this compound and to purify the resulting products. For instance, in the synthesis of disulfide-containing cyclic peptides, analytical HPLC is used to monitor the reaction over time. nih.govresearchgate.net A reverse-phase (RP) HPLC method has been developed for the analysis of the related N-(3-Nitro-2-pyridyl)ethylenediamine, using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com This type of method is scalable for preparative separation to isolate impurities. sielc.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and confirming the structure of compounds in complex mixtures. In the synthesis of peptides, LC-MS is used to confirm the mass of the desired products, such as cyclic disulfides formed using 3-nitro-2-pyridinesulfenyl (Npys) derivatives. csic.es The development of methods for the characterization of native disulfide linkages in antibodies often relies on non-reducing peptide mapping followed by LC-MS analysis. nih.gov
Table 2: Chromatographic Methods for Related Compounds
| Technique | Application | Key Parameters | Reference |
| HPLC | Monitoring peptide cyclization | Linear gradient of CH₃CN in 0.1% aqueous TFA; UV detection at 230 nm. | nih.govresearchgate.net |
| RP-HPLC | Analysis of N-(3-Nitro-2-pyridyl)ethylenediamine | Mobile phase: acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). | sielc.com |
| LC-MS | Confirmation of cyclic disulfide peptide | Analysis of crude peptide solution after cyclization. | csic.es |
| LC-MS | Characterization of antibody disulfide bonds | Non-reducing peptide mapping. | nih.gov |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which provides further structural information.
The technique is used to characterize the compound and confirm its structure. evitachem.com In the analysis of nitroaromatic compounds, mass spectra often show characteristic fragmentation patterns related to the nitro group. nih.gov For instance, ions corresponding to the loss of NO, NO₂, and O from the molecular ion can be observed. nih.gov In the context of disulfide-containing peptides, tandem mass spectrometry (MS/MS) is used to identify the location of disulfide bonds. rapidnovor.com The fragmentation of disulfide-bound peptides can be complex, with cleavages occurring at the peptide backbone as well as at the C-S or S-S bonds. nih.gov Electron-based fragmentation methods like electron transfer dissociation (ETD) have been shown to preferentially cleave disulfide bonds. researchgate.net
Table 3: Mass Spectrometry in the Analysis of Disulfides
| Ionization/Fragmentation Method | Application | Key Findings | Reference |
| General MS | Characterization of this compound | Confirms molecular structure. | evitachem.com |
| EI and CI | Analysis of Nitroaromatic Compounds | Shows characteristic losses of NO, NO₂, and O. | nih.gov |
| MS/MS | Disulfide bond analysis in peptides | Identifies type and location of disulfide bonds. | rapidnovor.com |
| UVPD | Analysis of disulfide-bound peptides | Produces fragment ions from both backbone and C-S/S-S bond cleavages. | nih.gov |
| ETD | Fragmentation of disulfide-bonded proteins | Preferentially cleaves disulfide bonds over the peptide backbone. | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination (for related pyridyl disulfides)
For example, the crystal and molecular structure of di-2-pyridyl disulfide has been determined by single-crystal X-ray diffraction. iucr.org The S-S bond length was found to be 2.016 Å, and the C-S-S-C torsion angle is 87.1°. iucr.org In this structure, the sulfur atoms lie approximately in the plane of each pyridine ring. iucr.org Similarly, the crystal structure of 2,2′-dithiobis(pyridine N-oxide) has been studied, revealing details about its molecular geometry and intermolecular interactions. d-nb.info The synthesis and structural characterization of a methyl-nitro-pyridine-disulfide derivative, [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)], showed that it crystallizes in a centrosymmetric monoclinic space group. researchgate.net
Table 4: X-ray Crystallography Data for Related Pyridyl Disulfides
| Compound | Key Structural Features | Reference |
| di-2-pyridyl disulfide | S-S bond length: 2.016 Å; C-S-S-C torsion angle: 87.1°; S atoms are nearly in the plane of each pyridine ring. | iucr.org |
| 2,2′-dithiobis(pyridine N-oxide) | Monocationic form observed in the crystalline state, forming intermolecular hydrogen bonds. | d-nb.info |
| [2,2′-disulfanodiylbis(6-metyl-3-nitropyridine)] | Crystallizes in the centrosymmetric monoclinic space group P21/n. | researchgate.net |
| bis[bis(2-pyridyl) disulfide]copper(I) perchlorate | The crystal and molecular structure has been determined. | acs.org |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Nitro-2-pyridyl disulfide and its derivatives. These calculations provide detailed information on molecular geometry, vibrational frequencies, and electronic properties.
Studies on related nitro-pyridine disulfide compounds have employed DFT methods to analyze their structure and properties. For instance, calculations on a methyl-nitro-pyridine-disulfide derivative have been performed to optimize the molecular geometry and analyze spectral data. researchgate.net Such studies confirm that the disulfide C-S-S-C bridge connects two substituted pyridine (B92270) rings. researchgate.net DFT calculations are crucial for analyzing vibrational spectra (IR and Raman) and assigning specific vibrational modes, including those characteristic of the disulfide bridge itself. researchgate.net
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are key indicators of reactivity. nih.gov The energy gap between HOMO and LUMO influences the molecule's stability and susceptibility to electronic excitation. mdpi.com For nitro-substituted aromatic systems, the nitro group significantly impacts the electronic structure by acting as a strong electron-withdrawing group. mdpi.comgoogle.com This effect can lower the energy of the LUMO, making the molecule a better electron acceptor and enhancing its reactivity in thiol-disulfide exchange reactions. Computational analyses like Natural Bonding Orbital (NBO) can further reveal details about intramolecular charge transfer and hyperconjugative interactions. nih.gov
Table 1: Overview of Quantum Chemical Calculation Methods and Findings
| Computational Method | Basis Set(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP/6-311G**, B3LYP/cc-pVTZ | Optimized molecular geometry, analysis of vibrational modes, calculation of HOMO-LUMO energies, characterization of electronic transitions. | researchgate.netnih.gov |
| Natural Bonding Orbital (NBO) | 6-311++G(d,p) | Investigation of intramolecular charge transfer and hyperconjugative interactions. | nih.gov |
| Time-Dependent DFT (TD-DFT) | cc-pVTZ | Study of electronic absorption spectra (UV-Visible). | nih.gov |
Molecular Dynamics Simulations of Disulfide Bond Dynamics (related to peptide folding)
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. americanpeptidesociety.org In the context of biochemistry, MD simulations provide profound insights into the conformational dynamics of peptides and proteins, including the process of folding and the behavior of structural elements like disulfide bonds. americanpeptidesociety.orgplos.org
While specific MD studies focusing exclusively on peptides modified by this compound are not extensively documented in the provided results, the general principles of MD are directly applicable. This compound is a reagent used to introduce disulfide bonds into peptides through thiol-disulfide exchange. researchgate.net Once formed, the dynamics of these covalent cross-links are critical for maintaining the tertiary structure and stability of peptides.
MD simulations model the interactions between atoms using a force field, which is a set of parameters describing the potential energy of the system. americanpeptidesociety.org By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how a peptide explores different conformations on its way to a folded state. americanpeptidesociety.org These simulations can identify stable intermediates, characterize folding pathways, and determine the thermodynamic stability of various structures. plos.org For disulfide-containing peptides, MD can be used to assess how the disulfide bond constrains the conformational landscape, influencing folding rates and the stability of the final folded structure. pan.plbham.ac.uk
Table 2: Common Force Fields Used in Peptide MD Simulations
| Force Field | Description | Typical Application | Reference(s) |
|---|---|---|---|
| OPLS/AA | Optimized Potentials for Liquid Simulations - All Atom | Simulating peptide and protein dynamics in solution. | pan.pl |
| CHARMM | Chemistry at HARvard Macromolecular Mechanics | Widely used for simulating nucleic acids, proteins, and lipids. | pan.pl |
| AMBER | Assisted Model Building with Energy Refinement | Commonly used for biomolecular simulations, including proteins and nucleic acids. | pan.pl |
| GROMOS | Groningen Molecular Simulation | A biomolecular force field often used for protein dynamics studies. | pan.pl |
Computational Modeling of Reaction Pathways and Intermediates
Computational modeling is essential for investigating the detailed mechanisms of chemical reactions, including the formation of disulfide bonds via thiol-disulfide exchange. By mapping the potential energy surface of a reaction, these models can identify transition states and intermediates, providing a quantitative understanding of reaction barriers and kinetics. xtalpi.com
The reaction of a thiol with an activating reagent like this compound proceeds through a thiol-disulfide exchange mechanism. Computational simulations of such reactions can be performed using integrated quantum mechanical/molecular mechanical (QM/MM) methods. xtalpi.com In this approach, the reacting species (the thiol and the disulfide) are treated with high-accuracy quantum mechanics (QM), while the surrounding solvent and peptide environment are modeled using classical molecular mechanics (MM). xtalpi.com
Benchmarking studies are often performed on model systems to select the most appropriate DFT functional and basis set combination that yields results comparable to higher-level theories. xtalpi.com Computational results for disulfide cross-linking reactions have shown that the process can occur through different pathways, such as one-step or two-step mechanisms, depending on the properties (e.g., pKa) of the reacting cysteine residues. xtalpi.com These models can also elucidate the role of solvent molecules in assisting proton exchange during the reaction, which can significantly affect the energetic barriers of the transition states. xtalpi.com Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing more efficient disulfide ligation strategies in peptide synthesis. researchgate.net
Table 3: Computational Approaches for Modeling Reaction Pathways
| Modeling Technique | Description | Key Insights | Reference(s) |
|---|---|---|---|
| QM/MM | A hybrid method combining Quantum Mechanics for the reactive core and Molecular Mechanics for the environment. | Allows for the simulation of reactions in a condensed phase (e.g., in water), providing information on transition states, intermediates, and the role of the solvent. | xtalpi.com |
| DFT | Used within the QM part of QM/MM to calculate the electronic structure and energies of reactants, products, and transition states. | Determines reaction energy barriers and helps to distinguish between different possible reaction pathways (e.g., one-step vs. two-step). | xtalpi.com |
Future Research Directions and Emerging Opportunities
Development of Next-Generation 3-Nitro-2-pyridyl Disulfide-Based Reagents with Enhanced Properties
The development of novel Npys-based reagents is driven by the need for improved stability, solubility, and reactivity under diverse conditions. While the original Npys-Cl is highly effective, its moisture sensitivity and lability in basic conditions present limitations. csic.essigmaaldrich.com Research is actively pursuing second-generation reagents that overcome these challenges.
A significant advancement is the creation of methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) and its derivatives. nih.govresearchgate.net These sulfenate-based reagents exhibit mild oxidative activity, enabling the intramolecular formation of disulfide bonds from two free thiols under mildly acidic conditions. nih.gov A key area of development has been enhancing the water solubility of these reagents to make them more compatible with biological macromolecules that may denature in organic solvents. nih.gov For instance, a highly water-soluble Npy-sulfenate was developed by hydrolyzing the methyl ester of a Npys-OMe derivative to a carboxylic acid, which improves its utility in aqueous media for forming disulfide bridges in proteins and antibodies. nih.gov
Another promising avenue is the development of more stable activating agents for solid-phase synthesis. Reagents like Npys-OPh(pF) have been shown to have similar reactivity to Npys-Cl but with greater stability, making them more practical for solid-phase disulfide ligation (SPDSL). researchgate.netoup.com This enhanced stability is crucial for the sequential and efficient construction of complex disulfide-linked molecules on a solid support. oup.com The electron-withdrawing nitro group on the pyridine (B92270) ring is fundamental to the reactivity of these compounds, enhancing the rate of disulfide formation compared to unsubstituted pyridyl disulfides. thieme-connect.de
Detailed research findings have led to the development of reagents with tailored properties for specific applications, as summarized in the table below.
| Reagent Name | Key Enhanced Property | Application Advantage | Reference |
| Methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) | Mildly oxidative, stable | Allows disulfide formation from two free thiols under mildly acidic conditions. | nih.govresearchgate.net |
| Water-Soluble Npy-sulfenate | High water solubility | Facilitates disulfide bond formation in aqueous media, suitable for proteins/antibodies prone to denaturation in organic solvents. | nih.govnih.gov |
| Npys-OPh(pF) | Increased stability over Npys-Cl | More practical for solid-phase disulfide ligation (SPDSL) and sequential ligations. | researchgate.netoup.com |
| 5-nitro-2-pyridylsulfanyl derivatives | Enhanced reaction rates in acidic pH | Allows for efficient disulfide formation in a lower pH range (3.5-6) compared to standard S-SPy derivatives. | thieme-connect.de |
Exploration of Novel Reaction Chemistries and Mechanism Discovery
Future advancements are tied to a deeper understanding and exploration of the reaction mechanisms of Npys reagents. The proposed mechanism for Npys-OMe involves the formation of an active disulfide through an interaction between the thiol of a peptide and the reagent, possibly via a five-membered ring intermediate. nih.gov Subsequent disulfide exchange with a second thiol in the peptide yields the cyclized product. nih.gov A key feature of this chemistry is its selectivity; oxidation-sensitive residues such as tryptophan, methionine, and tyrosine are typically not affected during this process. nih.gov
A significant area of emerging chemistry is the integration of Npys-mediated disulfide formation with other powerful ligation techniques. Researchers have successfully demonstrated a one-pot synthesis combining thiol-additive-free native chemical ligation (NCL) with subsequent sulfenate-mediated disulfide bond formation. nih.govnih.gov This novel one-pot methodology allows for the efficient synthesis of mid-sized cyclic disulfide peptides, such as the 52-amino acid adrenomedullin, by first forming the peptide backbone via NCL and then inducing cyclization through disulfide bridging without intermediate purification steps. nih.govnih.gov
Further exploration into the fundamental reaction pathways is expected to yield new synthetic strategies. For example, the discovery that arylsulfur chlorotetrafluorides can be formed from diaryl disulfides under specific conditions (chlorine and an alkali metal fluoride) points to the rich and sometimes unexpected reactivity of sulfur-based compounds. beilstein-journals.org While distinct from peptide synthesis, such fundamental discoveries can inspire new approaches to activation and functionalization. The development of solid-supported Npys reagents, such as an Npys-Cl resin, also represents a novel chemical approach, enabling disulfide-driven cyclization directly on the solid phase. researchgate.netacs.org
Expanding Applications in Complex Biomacromolecular Synthesis and Functionalization
The proven utility of Npys methodologies in synthesizing relatively simple peptides has paved the way for tackling significantly more complex biomacromolecules. The regioselective formation of multiple disulfide bonds is a critical challenge in chemical protein synthesis, and Npys reagents are at the forefront of addressing this problem. nih.gov
Recent research has demonstrated the successful application of Npys-based strategies for the synthesis of complex, multi-cyclic peptides and even small proteins. Notable examples include:
Bicyclic Peptides: The synthesis of α-conotoxin ImI, a peptide with two intramolecular disulfide bonds, was achieved using Npys-OMe, showcasing the ability to control the formation of specific disulfide bridges. nih.govresearchgate.net
Cyclic Peptides: The synthesis of oxytocin (B344502), a nonapeptide with a single disulfide bridge, has been efficiently accomplished using a solid-phase disulfide ligation (SPDSL) method mediated by Npys reagents. researchgate.netrsc.org
Large Protein Analogs: A remarkable achievement is the chemical synthesis of a 115-mer HIV-1 protease analog. This complex synthesis involved two sequential disulfide ligations between three separate peptide fragments using the Npys-OPh(pF) reagent to replace native amide bonds with disulfide linkages. oup.com
Beyond peptides and proteins, Npys chemistry is being explored for the functionalization and conjugation of various biomacromolecules. The ability to form disulfide-linked conjugates between peptides and other molecules like sugars or drugs opens up possibilities for creating novel therapeutics and research tools. researchgate.net For instance, pyridyl disulfide-functionalized porphyrins are used to react with free thiols on antibodies to create antibody-drug conjugates or imaging agents. frontiersin.org
| Synthesized Biomacromolecule | Complexity | Npys Methodology Used | Reference |
| Adrenomedullin | 52-amino acid cyclic peptide | One-pot NCL and Npy-sulfenate oxidation | nih.govnih.gov |
| α-Conotoxin ImI | Bicyclic peptide (two disulfide bonds) | Npys-OMe mediated regioselective oxidation | nih.govresearchgate.net |
| Oxytocin | Cyclic nonapeptide | Solid-Phase Disulfide Ligation (SPDSL) | researchgate.netrsc.org |
| HIV-1 Protease Analog | 115-mer protein analog | Sequential disulfide ligation with Npys-OPh(pF) | oup.com |
| Peptide-Sugar Conjugates | Hybrid biomolecule | Solid-Phase Disulfide Ligation (SPDSL) | researchgate.net |
Advances in Automated and High-Throughput Synthesis Utilizing this compound Methodologies
The increasing complexity of synthetic targets necessitates the development of more efficient and reliable production methods. Automation and high-throughput synthesis are key to meeting this demand, and Npys methodologies are well-suited for integration into these platforms. synplechem.comrsc.org
The development of solid-phase disulfide ligation (SPDSL) is a critical step toward automation. researchgate.netrsc.org By anchoring the Npys activating group to a solid support, the process of forming asymmetric disulfide bonds from two different thiol-containing fragments becomes more streamlined, minimizing purification steps and making it amenable to automated protocols. researchgate.net
Direct evidence of this integration comes from the synthesis of monocyclic peptides like oxytocin and the more complex bicyclic α-conotoxin ImI using both semi-automated and fully automated protocols with Npys-OMe as the oxidizing reagent. researchgate.net These automated syntheses were successful in producing crude peptides with the correct disulfide patterns in high purity, demonstrating the robustness and reliability of the Npys-based method in an automated workflow. researchgate.net The ability to perform on-resin intramolecular disulfide bond formation with minimal side products is a significant advantage for automation. researchgate.net
Future opportunities lie in the development of dedicated cartridges or modules for automated synthesizers that are pre-packed with Npys reagents, similar to how standard amino acids are handled in modern peptide synthesizers. synplechem.com This would "democratize" the synthesis of disulfide-containing peptides, making these complex molecules more accessible to researchers who are not specialists in synthetic chemistry. As automated synthesis platforms become more sophisticated, the integration of reliable and efficient chemistries like the Npys methodology will be essential for accelerating discovery in medicinal chemistry and chemical biology. synplechem.comrsc.org
Q & A
Q. What are the key methodological considerations for synthesizing 3-nitro-2-pyridyl disulfide with high purity?
Synthesis of this compound requires precise control over nitro-group reactivity and disulfide bond formation. Standard protocols involve nucleophilic substitution or oxidative coupling of thiol precursors. To ensure purity, employ chromatographic purification (e.g., flash column chromatography) followed by UV-Vis spectroscopy to verify absence of nitroso byproducts . Titration with standardized reagents (e.g., iodine for disulfide quantification) can validate stoichiometry .
Q. How can researchers confirm disulfide bond integrity in this compound during experimental workflows?
Non-reducing peptide mapping via liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is critical. This method avoids disulfide bond reduction, enabling direct identification of disulfide connectivity. For example, partial reduction strategies with controlled dithiothreitol (DTT) concentrations can isolate specific disulfide-linked peptides for MS/MS analysis .
Q. What spectroscopic techniques are optimal for characterizing the nitro-pyridyl substituent’s electronic effects?
Ultraviolet-visible (UV-Vis) spectroscopy at 250–400 nm detects nitro-group absorption bands, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves pyridyl ring proton environments. Compare shifts with reference spectra (e.g., dimethyl 2-(3-nitropyridin-2-yl)malonate analogs) to confirm substituent positioning .
Advanced Research Questions
Q. How can this compound be integrated into protein engineering studies to probe folding dynamics?
The compound’s disulfide bond serves as a reversible crosslinking agent. In protein design, incorporate cysteine residues at strategic positions, then use this compound for site-specific conjugation. Monitor folding via circular dichroism (CD) spectroscopy and validate disulfide connectivity through enzymatic digestion (e.g., trypsin) followed by LC-HRMS .
Q. What strategies resolve contradictions in disulfide bond mapping data for nitro-pyridyl-modified peptides?
Data discrepancies often arise from incomplete digestion or in-source fragmentation. Mitigate this by:
- Using multiple proteases (e.g., trypsin, chymotrypsin) to generate overlapping fragments.
- Applying collision-induced dissociation (CID) and electron-transfer dissociation (ETD) in tandem MS to differentiate disulfide vs. non-disulfide fragments .
- Validating with Edman degradation for N-terminal sequencing of isolated peptides .
Q. How does computational modeling enhance the design of this compound derivatives for targeted enzyme inhibition?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities between nitro-pyridyl derivatives and enzyme active sites. Pair this with molecular dynamics (MD) simulations to assess stability of disulfide-mediated interactions. For example, AlphaFold2-predicted structures can guide mutagenesis studies to validate computational hypotheses .
Q. What experimental controls are critical when studying redox-sensitive interactions of this compound in cellular assays?
- Include reducing agents (e.g., glutathione) to confirm disulfide-dependent effects.
- Use thiol-blocking agents (e.g., N-ethylmaleimide) to prevent nonspecific cysteine interactions.
- Validate redox state via Ellman’s assay for free thiol quantification .
Methodological Pitfalls and Solutions
Q. Why might LC-HRMS fail to detect disulfide-linked peptides in complex mixtures, and how can this be addressed?
Low-abundance peptides may be obscured by matrix effects. Enrich disulfide-linked species via size-exclusion chromatography or affinity tags (e.g., biotinylation). Alternatively, employ data-independent acquisition (DIA) modes to improve coverage .
Q. How can researchers differentiate between intramolecular vs. intermolecular disulfide bonds in nitro-pyridyl conjugates?
Use native mass spectrometry under non-denaturing conditions to preserve quaternary structure. Compare mass-to-charge ratios of intact complexes before and after reduction. For example, a mass shift corresponding to two protons (from disulfide cleavage) confirms intramolecular bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
